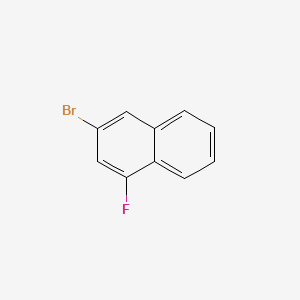

3-Bromo-1-fluoronaphthalene

Description

BenchChem offers high-quality 3-Bromo-1-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZPGEKVRNVONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660305 | |

| Record name | 3-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13772-59-3 | |

| Record name | 3-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1-fluoronaphthalene: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of 3-Bromo-1-fluoronaphthalene in Modern Synthesis

3-Bromo-1-fluoronaphthalene is a halogenated aromatic hydrocarbon that has emerged as a valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its strategic importance lies in the orthogonal reactivity of its two halogen substituents—a bromine atom amenable to a wide array of cross-coupling reactions and a fluorine atom that can profoundly influence the physicochemical and biological properties of derivative compounds. This guide provides an in-depth technical overview of 3-Bromo-1-fluoronaphthalene, offering field-proven insights into its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

The naphthalene scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[2] The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Simultaneously, the bromine atom serves as a versatile synthetic handle for constructing complex molecular architectures through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes 3-Bromo-1-fluoronaphthalene a sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.[1][3]

Physicochemical Properties of 3-Bromo-1-fluoronaphthalene

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of 3-Bromo-1-fluoronaphthalene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13772-59-3 | [4][5] |

| Molecular Formula | C₁₀H₆BrF | [4] |

| Molecular Weight | 225.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 85-86 °C at 10 Torr | [1] |

| Density (predicted) | 1.563 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of 3-Bromo-1-fluoronaphthalene: A Mechanistic Perspective

The most prevalent and regioselective synthesis of 3-Bromo-1-fluoronaphthalene commences with the readily available starting material, 1-fluoronaphthalene. The core of this synthetic strategy is a directed ortho-lithiation, followed by electrophilic bromination.

Workflow for the Synthesis of 3-Bromo-1-fluoronaphthalene

Caption: Synthetic workflow for 3-Bromo-1-fluoronaphthalene.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-fluoronaphthalene in anhydrous tetrahydrofuran (THF) and hexane.

-

Cooling: Cool the solution to approximately -75 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium to the cooled solution while maintaining the temperature at -75 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Bromination: Add a solution of bromine in anhydrous THF dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Quenching and Work-up: After the addition of bromine is complete, allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield 3-Bromo-1-fluoronaphthalene. A yield of approximately 92% has been reported for this two-step, one-pot procedure.[4]

Expertise in Action: The "Why" Behind the Protocol

-

Choice of Base and Temperature: The use of a strong, non-nucleophilic base like sec-butyllithium is crucial for the deprotonation of the naphthalene ring. The extremely low temperature (-75 °C) is essential to control the regioselectivity of the lithiation. The fluorine atom is an ortho-directing group, guiding the lithiation to the adjacent C2 and C8 positions. However, at this low temperature, the kinetically favored product is the 2-lithiated intermediate, which is stabilized by coordination with the fluorine atom. This low temperature also prevents unwanted side reactions, such as the degradation of the organolithium intermediate.

-

Solvent System: A mixture of THF and hexane is used to maintain the solubility of the reactants and intermediates at low temperatures while ensuring the reactivity of the organolithium reagent.

-

Electrophilic Quench: Bromine serves as the electrophile that traps the lithiated intermediate, leading to the formation of the C-Br bond. The slow addition of bromine at low temperatures is critical to prevent over-bromination and other side reactions.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Bromo-1-fluoronaphthalene lies in its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the bromine-substituted position. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular frameworks.

Key Cross-Coupling Reactions

The bromine atom at the 3-position of the naphthalene ring is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, which are prevalent in pharmaceutically active compounds.

Caption: Key cross-coupling reactions of 3-Bromo-1-fluoronaphthalene.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[6][7] By coupling 3-Bromo-1-fluoronaphthalene with various aryl or heteroaryl boronic acids or esters, a diverse library of biaryl and heteroaryl-aryl compounds can be synthesized.[6] These motifs are frequently found in kinase inhibitors and other targeted therapies.[8][9][10] The reaction is typically carried out in the presence of a palladium catalyst and a base.[6][11][12][13]

-

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds.[14][15][16] It allows for the coupling of 3-Bromo-1-fluoronaphthalene with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.[14][17][18] The resulting arylamines are important pharmacophores in many drug classes.[17]

Applications as a Pharmaceutical Intermediate

Conclusion

3-Bromo-1-fluoronaphthalene is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined physicochemical properties, coupled with a reliable and regioselective synthesis, make it an attractive starting material for complex molecular synthesis. The orthogonal reactivity of its halogen substituents provides a powerful platform for the generation of diverse chemical libraries through robust and well-understood cross-coupling methodologies. For researchers and drug development professionals, a comprehensive understanding of the synthesis and reactivity of 3-Bromo-1-fluoronaphthalene is key to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

- 3-Bromo-1-fluoronaphthalene: Chemical Properties and Applications. (2025, March 2).

- 3-Bromo-1-fluoronaphthalene | 13772-59-3 | FB78487. Biosynth.

- 3-Bromo-1-fluoronaphthalene synthesis. ChemicalBook.

- Buchwald–Hartwig amination. Wikipedia.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- CAS 13772-59-3 | 3-Bromo-1-fluoronaphthalene. Alchem.Pharmtech.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. (2007, March 1). PubMed.

- Suzuki Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis.

- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, December 16).

- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). PMC - PubMed Central.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). PMC.

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21).

- Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues. PubMed.

- Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Enamine.

- Fluorinated building blocks in drug design: new pathways and targets. ResearchGate.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. research.rug.nl [research.rug.nl]

- 18. jk-sci.com [jk-sci.com]

- 19. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-1-fluoronaphthalene (CAS 13772-59-3) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-1-fluoronaphthalene, a versatile synthetic building block with significant potential in medicinal chemistry, materials science, and organic synthesis. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: A Molecule of Strategic Importance

3-Bromo-1-fluoronaphthalene (C₁₀H₆BrF) is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with a fluorine atom at the 1-position and a bromine atom at the 3-position.[1][2] This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.[1] The presence of two different halogens, each with distinct reactivity in cross-coupling reactions, allows for selective and sequential functionalization. Furthermore, the incorporation of a fluorine atom is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4]

This guide will delve into the essential chemical and physical properties of 3-Bromo-1-fluoronaphthalene, provide a detailed, field-tested synthetic protocol, explore its key reactions and synthetic utility, and discuss its current and potential applications in drug discovery and materials science.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13772-59-3 | [2] |

| Molecular Formula | C₁₀H₆BrF | [2][5] |

| Molecular Weight | 225.06 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 25-26 °C | [1] |

| Boiling Point | 85-86 °C at 10 Torr | [1] |

| Density | ~1.563 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [1] |

| Storage | Store at 2-8 °C | [1] |

Safety and Handling

3-Bromo-1-fluoronaphthalene is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

Synthesis of 3-Bromo-1-fluoronaphthalene: A Validated Protocol

The most common and efficient laboratory-scale synthesis of 3-Bromo-1-fluoronaphthalene involves the directed ortho-metalation of 1-fluoronaphthalene followed by electrophilic bromination. The fluorine atom directs the deprotonation to the adjacent C2 position, and to a lesser extent, the C8 position. Subsequent reaction with a hindered base complex can then facilitate deprotonation at the C3 position. A detailed procedure, adapted from the literature, is provided below.[5]

Reaction Scheme

Caption: Synthesis of 3-Bromo-1-fluoronaphthalene from 1-Fluoronaphthalene.

Step-by-Step Experimental Protocol

Materials:

-

1-Fluoronaphthalene

-

sec-Butyllithium (sec-BuLi) in cyclohexane/hexane

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexane

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Initial Lithiation: To a solution of 1-fluoronaphthalene in a mixture of anhydrous THF and hexane under an inert atmosphere at -75 °C, slowly add a solution of sec-butyllithium. Stir the reaction mixture at this temperature for 2 hours. This initial step primarily results in lithiation at the 2-position.

-

Directed Lithiation: To the reaction mixture, add 2,2,6,6-tetramethylpiperidine followed by the slow addition of n-butyllithium at -75 °C. The bulky lithium tetramethylpiperidide (LTMP) base then facilitates deprotonation at the less sterically hindered 3-position. Stir the reaction for 6 hours at -75 °C.

-

Bromination: Slowly add a solution of bromine in anhydrous THF/hexane to the reaction mixture at -75 °C. The bromine acts as an electrophile, quenching the organolithium intermediate to form the C-Br bond.

-

Work-up: Allow the reaction to warm to room temperature. Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any excess bromine. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 3-Bromo-1-fluoronaphthalene in good yield (typically around 89-92%).[5]

Causality Behind Experimental Choices:

-

Low Temperature (-75 °C): The use of very low temperatures is crucial to prevent side reactions, such as the decomposition of the organolithium intermediates and unwanted isomerizations.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere of argon or nitrogen is essential for the success of the reaction.

-

Hindered Base (LTMP): The use of a bulky, non-nucleophilic base like LTMP is key to achieving regioselectivity for the deprotonation at the C3 position, overcoming the initial kinetic preference for the C2 position.

Synthetic Utility and Key Reactions

The strategic placement of both a bromine and a fluorine atom on the naphthalene core makes 3-Bromo-1-fluoronaphthalene a highly versatile building block for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective transformations. Generally, the C-Br bond is significantly more reactive in oxidative addition to palladium(0) catalysts than the more robust C-F bond. This allows for the selective functionalization at the 3-position while leaving the 1-fluoro substituent intact for potential subsequent transformations.

Sources

- 1. rsc.org [rsc.org]

- 2. Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 4. azom.com [azom.com]

- 5. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

Physical properties of 3-Bromo-1-fluoronaphthalene

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-1-fluoronaphthalene

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-1-fluoronaphthalene (CAS No: 13772-59-3), a key halogenated aromatic intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's physicochemical properties, provides an experimentally grounded synthesis protocol, interprets its spectral characteristics, discusses its reactivity and applications, and outlines essential safety and handling procedures. The information is synthesized from established chemical data sources and presented with the practical insights of an application scientist.

Introduction and Strategic Importance

3-Bromo-1-fluoronaphthalene is a disubstituted naphthalene derivative featuring both bromine and fluorine atoms. This unique halogenation pattern makes it a valuable and versatile building block in organic synthesis. The differential reactivity of the C-Br and C-F bonds, combined with the specific substitution pattern on the naphthalene core, allows for regioselective functionalization. This property is highly sought after in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, where it serves as a precursor for novel therapeutic agents, and in materials science for the development of advanced polymers and specialty chemicals.[1]

Physicochemical Properties

The physical and chemical characteristics of 3-Bromo-1-fluoronaphthalene are fundamental to its handling, storage, and application in synthetic chemistry. The compound presents as a colorless to pale yellow liquid or a low-melting solid.[1] A summary of its key properties is presented in Table 1.

Table 1: Core Physicochemical Data for 3-Bromo-1-fluoronaphthalene

| Property | Value | Source(s) |

| CAS Number | 13772-59-3 | [2][3] |

| Chemical Formula | C₁₀H₆BrF | [1][3] |

| Molecular Weight | 225.06 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 25-26 °C | |

| Boiling Point | 85-86 °C @ 10 Torr; 282.1 °C @ 760 mmHg | [1][2] |

| Density | ~1.563 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, THF, DMF) | [1] |

| Refractive Index (n²⁰/D) | 1.638 | [2] |

| Flash Point | 128 °C | [2] |

| Storage Temperature | 2-8 °C or Room Temperature | [1] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 3-Bromo-1-fluoronaphthalene involves the directed ortho-metalation of 1-fluoronaphthalene, followed by electrophilic quenching with bromine.[1][4] This approach provides excellent regioselectivity.

Experimental Protocol

Step 1: Reaction Setup

-

A three-neck round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

-

Equip the flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous tetrahydrofuran (THF).

-

Dissolve 1-fluoronaphthalene (1.0 equivalent) in the THF.

Step 2: Lithiation (Directed Ortho-Metalation)

-

Cool the solution to approximately -75 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Slowly add sec-butyllithium (sec-BuLi) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -75 °C for 2 hours. The fluorine atom directs the deprotonation to the adjacent C2 position, but steric hindrance from the perihydrogen at C8 makes the C4 position kinetically inaccessible, leading to some C3 lithiation which is then trapped. A more modern approach might use a specific directing group if higher selectivity is needed, but this classical method is well-documented.

Step 3: Bromination (Electrophilic Quench)

-

In a separate flask, dissolve bromine (1.2 equivalents) in a small amount of anhydrous THF.

-

Add the bromine solution dropwise to the cold (-75 °C) organolithium solution. A rapid reaction is expected.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil/solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 3-Bromo-1-fluoronaphthalene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Bromo-1-fluoronaphthalene.

Spectral Analysis and Interpretation

Spectroscopic data is crucial for the structural confirmation of 3-Bromo-1-fluoronaphthalene. While a dedicated spectrum is not provided, the expected characteristics can be expertly inferred from its structure and data from analogous compounds like 1-fluoronaphthalene.[5][6][7]

-

¹H NMR: The spectrum will exhibit signals exclusively in the aromatic region (approx. 7.1-8.2 ppm). The six aromatic protons will display a complex series of multiplets due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) spin-spin coupling. The proton at the C2 position, for instance, would be expected to show a doublet of doublets due to coupling with the fluorine at C1 and the proton at C4.

-

¹³C NMR: The spectrum will show ten distinct signals for the aromatic carbons. The carbon atom bonded to fluorine (C1) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The carbon bonded to bromine (C3) will have a chemical shift influenced by the heavy atom effect.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride. This signal will be split into a complex multiplet due to coupling with neighboring protons, primarily the proton at C2 (³JFH) and C8 (⁴JFH), providing key structural information.[8]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity at m/z 225 (for ⁷⁹Br) and m/z 227 (for ⁸¹Br). Common fragmentation pathways would include the loss of Br (m/z 146) and F radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for an aromatic system. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F and C-Br stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br).[7][9]

Reactivity and Applications in Synthesis

3-Bromo-1-fluoronaphthalene is a bifunctional synthetic intermediate, enabling a wide range of chemical transformations. The carbon-bromine bond is significantly more reactive than the robust carbon-fluorine bond in common organometallic reactions. This differential reactivity is the cornerstone of its utility.

-

Organometallic Chemistry: The C-Br bond can be readily converted into an organometallic species, such as a Grignard reagent (via reaction with Mg) or an organolithium reagent (via lithium-halogen exchange). These nucleophilic intermediates can then be reacted with a wide variety of electrophiles.

-

Palladium-Catalyzed Cross-Coupling: The compound is an excellent substrate for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions at the bromine position, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds while preserving the fluorine substituent.

-

Applications: It serves as a precursor in the synthesis of:

-

Pharmaceuticals: As a scaffold for building more complex drug candidates.[1]

-

Agrochemicals: Incorporated into novel pesticides and herbicides.

-

Advanced Materials: Used in the production of specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs) where the fluorine atom can tune electronic properties.[1]

-

Caption: Key reaction pathways for 3-Bromo-1-fluoronaphthalene.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-1-fluoronaphthalene is essential to ensure personnel safety. It is classified as hazardous.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing mists or vapors. Keep away from sources of ignition.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It can be stored under refrigeration (2-8 °C) or at room temperature, away from incompatible materials such as strong oxidizing agents.[1][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[10]

References

-

3B Scientific (Wuhan) Corp. (2025). 3-Bromo-1-fluoronaphthalene: Chemical Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 3-Bromo-1-fluoronaphthalene. Retrieved from [Link]

-

Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Royal Society of Chemistry. Retrieved from [Link]

-

Hart, H., et al. (2006). A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

- Google Patents. (2007). CN1887833A - Prepn process of 1-fluoronaphthalene.

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 13772-59-3 | 3-Bromo-1-fluoronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-fluoro-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-fluoro-. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1-Propyne, 3-bromo-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 7. Naphthalene, 1-fluoro- [webbook.nist.gov]

- 8. azom.com [azom.com]

- 9. 1-Fluoronaphthalene(321-38-0) IR Spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

3-Bromo-1-fluoronaphthalene molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-1-fluoronaphthalene: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

3-Bromo-1-fluoronaphthalene is a halogenated aromatic compound that has emerged as a significant building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a naphthalene core substituted with both a bromine and a fluorine atom, offers a versatile platform for the construction of complex molecular entities.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 3-Bromo-1-fluoronaphthalene, with a special focus on its applications in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular formula of 3-Bromo-1-fluoronaphthalene is C10H6BrF, and it has a molecular weight of 225.06 g/mol .[1][3][4][5][6] The molecule consists of a naphthalene ring system where a fluorine atom is attached at the C1 position and a bromine atom at the C3 position.

Caption: 2D representation of the 3-Bromo-1-fluoronaphthalene molecular structure.

The presence of two different halogen atoms on the naphthalene scaffold imparts distinct reactivity and physicochemical properties to the molecule. The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic system, while the bromine atom serves as a versatile handle for various chemical transformations, most notably cross-coupling reactions.[2]

A summary of the key physicochemical properties of 3-Bromo-1-fluoronaphthalene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H6BrF | [1][3][4][6] |

| Molecular Weight | 225.06 g/mol | [1][3][4][5][6] |

| CAS Number | 13772-59-3 | [3][4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 25-26 °C | |

| Boiling Point | 85-86 °C at 10 Torr; 282.1 °C at 760 mmHg | [1][3] |

| Density | 1.563 g/cm³ | [1][3] |

| Solubility | Soluble in various organic solvents such as ethanol and dimethylformamide | [1] |

| Refractive Index | 1.638 | [3] |

| Flash Point | 128 °C | [3] |

| InChI Key | JYZPGEKVRNVONN-UHFFFAOYSA-N | |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2F)Br |

Synthesis of 3-Bromo-1-fluoronaphthalene

Several synthetic routes to 3-Bromo-1-fluoronaphthalene have been reported. A common and efficient laboratory-scale method involves the directed ortho-metalation of 1-fluoronaphthalene followed by bromination.[1]

Caption: Synthetic workflow for 3-Bromo-1-fluoronaphthalene from 1-fluoronaphthalene.

Experimental Protocol: Synthesis from 1-Fluoronaphthalene

The following protocol is a representative example of the synthesis of 3-Bromo-1-fluoronaphthalene.

Materials:

-

1-Fluoronaphthalene

-

n-Butyllithium (or sec-butyllithium) in a suitable solvent (e.g., hexanes)

-

Bromine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-fluoronaphthalene in anhydrous THF.

-

Metalation: The solution is cooled to -75 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 2 hours) to ensure complete lithiation at the 2-position, directed by the fluorine atom.

-

Bromination: A solution of bromine in anhydrous THF is added dropwise to the reaction mixture at -75 °C. The addition is continued until a persistent orange color is observed.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 3-Bromo-1-fluoronaphthalene.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Bromo-1-fluoronaphthalene in drug discovery stems from the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more susceptible to cleavage in transition metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This allows for selective functionalization at the 3-position of the naphthalene ring.

The bromine atom can be readily displaced or used in a variety of powerful bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes.

These reactions are cornerstone methodologies in modern medicinal chemistry, enabling the synthesis of complex molecular architectures from simple precursors.[2] The incorporation of the 1-fluoro-3-naphthalene moiety can significantly impact the pharmacological properties of a molecule. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its high electronegativity can modulate the acidity or basicity of nearby functional groups, potentially improving binding affinity to biological targets.[7]

Conclusion

3-Bromo-1-fluoronaphthalene is a versatile and valuable reagent for organic synthesis. Its well-defined molecular structure and predictable reactivity make it an important building block for the construction of complex organic molecules. For researchers and professionals in drug development, this compound offers a strategic tool for introducing a fluorinated naphthalene scaffold, which can impart desirable pharmacokinetic and pharmacodynamic properties to new therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the effective utilization of 3-Bromo-1-fluoronaphthalene in the pursuit of novel and improved pharmaceuticals.

References

- 3-Bromo-1-fluoronaphthalene: Chemical Properties and Applications. (2025).

- 3-Bromo-1-fluoronaphthalene | 13772-59-3 | FB78487. Biosynth.

- 3-Bromo-1-fluoronaphthalene 13772-59-3. Guidechem.

- 3-bromo-1-fluoronaphthalene | 13772-59-3. Sigma-Aldrich.

- Specifications of 3-Bromo-1-fluoronaphthalene. Capot Chemical.

- Naphthalene,3-bromo-1-fluoro-. Molbase.

- 3-Bromo-1-fluoronaphthalene synthesis. ChemicalBook.

- 3-bromo-1-fluoronaphthalene | 13772-59-3. Sigma-Aldrich.

- 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 33.

- Applications of 1-Fluoronaphthalene. (2019). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. capotchem.com [capotchem.com]

- 5. molbase.com [molbase.com]

- 6. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-fluoronaphthalene from 1-Fluoronaphthalene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-1-fluoronaphthalene, a key intermediate in the development of pharmaceuticals and advanced materials. The primary focus of this document is the synthetic pathway commencing from 1-fluoronaphthalene. A critical analysis of the regioselectivity of the bromination reaction is presented, with a detailed exploration of the underlying principles of Directed ortho-Metalation (DoM). This guide furnishes a meticulously detailed experimental protocol, encompassing reaction setup, execution, purification, and characterization of the final product. Safety protocols for all hazardous reagents are rigorously outlined to ensure safe laboratory practice. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough and practical understanding of this synthetic transformation.

Introduction

3-Bromo-1-fluoronaphthalene is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its unique electronic and structural properties make it a valuable building block for the construction of more complex molecular architectures.[1] Specifically, it serves as a precursor in the synthesis of various biologically active molecules and functional materials. The strategic placement of the bromo and fluoro substituents on the naphthalene core allows for differential reactivity in cross-coupling reactions and other transformations, providing a versatile platform for molecular elaboration.

This guide will focus on the synthesis of 3-bromo-1-fluoronaphthalene from the readily available starting material, 1-fluoronaphthalene. The core of this transformation lies in the regioselective introduction of a bromine atom onto the naphthalene ring.

Strategic Approach: The Role of Directed ortho-Metalation (DoM)

The direct electrophilic bromination of 1-fluoronaphthalene would likely lead to a mixture of products due to the complex directing effects of the fluorine atom and the inherent reactivity of the naphthalene ring system. To achieve the desired regioselectivity, a more nuanced approach is required. The most effective strategy for the synthesis of 3-bromo-1-fluoronaphthalene from 1-fluoronaphthalene is a two-step sequence involving:

-

Directed ortho-Metalation (DoM): Lithiation of 1-fluoronaphthalene using a strong organolithium base.

-

Bromination: Quenching the resulting aryllithium intermediate with an electrophilic bromine source.

The success of this strategy hinges on the ability of the fluorine atom to act as a Directed Metalation Group (DMG). The DMG coordinates to the lithium atom of the organolithium reagent, thereby directing the deprotonation to the adjacent ortho position (C2). However, the formation of the 3-bromo isomer suggests a more complex mechanism, possibly involving a rearrangement of the initial ortho-lithiated species to a thermodynamically more stable isomer prior to bromination. This phenomenon of lithio-isomer conversion has been observed in other naphthalene systems.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to the successful and safe execution of this synthesis.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly employed strong base for DoM reactions. Its high basicity is sufficient to deprotonate the aromatic C-H bond ortho to the fluorine atom.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the organolithium reagent and the resulting aryllithium intermediate is crucial for the reaction to proceed efficiently. Strict exclusion of moisture is critical, as organolithium reagents are highly reactive towards water.

-

Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to control the reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the aryllithium intermediate.

-

Brominating Agent: Elemental bromine (Br₂) is a potent electrophile that readily reacts with the nucleophilic aryllithium intermediate to form the C-Br bond.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-bromo-1-fluoronaphthalene from 1-fluoronaphthalene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 1-Fluoronaphthalene | 146.16 | 5.00 g | 34.2 mmol | >98% | Sigma-Aldrich |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 23.5 mL | 37.6 mmol | - | Sigma-Aldrich |

| Bromine | 159.81 | 5.98 g (1.92 mL) | 37.4 mmol | >99.5% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | >99.9% | Sigma-Aldrich |

| Saturated aq. Sodium Thiosulfate | - | 50 mL | - | - | - |

| Saturated aq. Sodium Chloride (Brine) | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - | - |

| Diethyl Ether | - | 100 mL | - | - | - |

Reaction Workflow

Sources

Navigating the Isomeric Landscape of Bromofluoronaphthalene: A Technical Guide to IUPAC Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise naming and characterization of halogenated polycyclic aromatic hydrocarbons are fundamental to advancing research in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the chemical formula C10H6BrF, systematically elucidating the IUPAC nomenclature for all its possible isomers as bromofluoronaphthalenes. Leveraging the principles of chemical synthesis and spectroscopic analysis, this document offers a comprehensive case study on a selected isomer, 1-bromo-4-fluoronaphthalene. It details a robust synthetic protocol, provides a thorough analysis of its characterization data (NMR, MS, and IR), and discusses the broader implications of such compounds in the field of drug discovery and development. This guide is intended to serve as a valuable resource for researchers, offering both foundational knowledge and practical insights into the world of substituted naphthalenes.

Introduction: The Complexity and Importance of Aromatic Isomerism

The molecular formula C10H6BrF represents a fascinating array of structural isomers based on the naphthalene backbone. The strategic placement of bromine and fluorine atoms on the aromatic rings can significantly influence the molecule's physicochemical properties, including its electronic nature, lipophilicity, and metabolic stability. These properties are of paramount importance in the rational design of novel therapeutic agents and functional materials.[1][2] Consequently, an unambiguous and systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), is crucial for clear communication and the accurate replication of scientific findings.[3]

This guide will first demystify the IUPAC naming conventions for disubstituted naphthalenes, providing a comprehensive list of all possible bromofluoronaphthalene isomers. Subsequently, it will delve into a practical case study of 1-bromo-4-fluoronaphthalene, a commercially available and synthetically accessible isomer, to illustrate key experimental and analytical workflows.

Systematic IUPAC Nomenclature of C10H6BrF Isomers

The IUPAC nomenclature for substituted naphthalenes follows a specific set of rules to ensure each isomer has a unique and descriptive name. The naphthalene ring system is numbered starting from the carbon adjacent to the ring fusion, proceeding around the perimeter. The positions are numbered 1 through 8, with the fusion carbons not receiving a number.[4][5]

When two different substituents are present, they are listed in alphabetical order. The numbering is assigned to give the substituents the lowest possible locants.

Based on these rules, there are 14 possible structural isomers for bromofluoronaphthalene (C10H6BrF).

Table 1: IUPAC Names of all C10H6BrF Isomers

| IUPAC Name |

| 1-Bromo-2-fluoronaphthalene |

| 1-Bromo-3-fluoronaphthalene |

| 1-Bromo-4-fluoronaphthalene |

| 1-Bromo-5-fluoronaphthalene |

| 1-Bromo-6-fluoronaphthalene |

| 1-Bromo-7-fluoronaphthalene |

| 1-Bromo-8-fluoronaphthalene |

| 2-Bromo-1-fluoronaphthalene |

| 2-Bromo-3-fluoronaphthalene |

| 2-Bromo-6-fluoronaphthalene |

| 2-Bromo-7-fluoronaphthalene |

| 2-Bromo-8-fluoronaphthalene |

| 3-Bromo-1-fluoronaphthalene |

| 6-Bromo-1-fluoronaphthalene |

Case Study: 1-Bromo-4-fluoronaphthalene

To provide a practical context for the synthesis and characterization of a C10H6BrF isomer, we will focus on 1-bromo-4-fluoronaphthalene. This isomer serves as a valuable synthetic intermediate due to the distinct reactivity of its bromine and fluorine substituents.[6][7]

Retrosynthetic Analysis and Synthesis Protocol

A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[8] For 1-bromo-4-fluoronaphthalene, a plausible retrosynthetic pathway begins with the commercially available 4-fluoro-1-naphthylamine.

Experimental Protocol: Synthesis of 1-Bromo-4-fluoronaphthalene via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.[9][10]

Step 1: Diazotization of 4-Fluoro-1-naphthylamine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-fluoro-1-naphthylamine (1 equivalent) in a solution of hydrobromic acid (48%, ~3-4 equivalents).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[10]

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

-

Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford pure 1-bromo-4-fluoronaphthalene.

Spectroscopic Characterization

The unambiguous identification of the synthesized 1-bromo-4-fluoronaphthalene relies on a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (typically 7.0-8.5 ppm). The coupling patterns and chemical shifts of the six aromatic protons provide crucial information about their relative positions. Protons adjacent to the electronegative fluorine atom will experience through-space coupling (J-coupling), which can be observed in the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbon atoms directly bonded to bromine and fluorine will have characteristic chemical shifts. The C-F coupling constants are also a key diagnostic feature.

Table 2: Predicted NMR Data for 1-Bromo-4-fluoronaphthalene

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | ~7.2-7.4 | dd | Ar-H |

| H-3 | ~7.6-7.8 | t | Ar-H |

| H-5 | ~8.1-8.3 | d | Ar-H |

| H-6 | ~7.5-7.7 | t | Ar-H |

| H-7 | ~7.6-7.8 | t | Ar-H |

| H-8 | ~8.0-8.2 | d | Ar-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | C-F Coupling (Hz) | Assignment |

| C-1 | ~115-120 | C-Br | |

| C-2 | ~125-130 | CH | |

| C-3 | ~128-132 | CH | |

| C-4 | ~155-160 (d) | ¹JCF ~250 | C-F |

| C-4a | ~125-130 (d) | Cq | |

| C-5 | ~128-132 | CH | |

| C-6 | ~126-130 | CH | |

| C-7 | ~127-131 | CH | |

| C-8 | ~129-133 | CH | |

| C-8a | ~130-135 (d) | Cq |

(Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.)

3.2.2. Mass Spectrometry (MS)

The mass spectrum of 1-bromo-4-fluoronaphthalene will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11][12] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Fragmentation patterns can also provide structural information.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations (around 700-900 cm⁻¹). The C-F and C-Br stretching vibrations will appear in the fingerprint region (typically below 1200 cm⁻¹).

Applications in Drug Discovery and Development

Halogenated naphthalenes, including bromofluoronaphthalene isomers, are valuable building blocks in medicinal chemistry. The introduction of fluorine, in particular, can have profound effects on a drug candidate's properties.[1][2]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[13]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

-

Bioisosteric Replacement: The naphthalene core is present in many biologically active compounds.[7] Fluorinated naphthalenes can be used as bioisosteres for non-fluorinated analogues to fine-tune pharmacokinetic and pharmacodynamic properties.[14][15]

The bromine atom in bromofluoronaphthalenes serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex molecular architectures.[6]

Conclusion

The systematic understanding of IUPAC nomenclature is indispensable for navigating the isomeric complexity of compounds like C10H6BrF. This guide has provided a comprehensive overview of the 14 possible bromofluoronaphthalene isomers and has detailed the synthesis and characterization of a representative isomer, 1-bromo-4-fluoronaphthalene. The strategic incorporation of bromine and fluorine atoms into the naphthalene scaffold offers a powerful tool for medicinal chemists to modulate the properties of drug candidates. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized building blocks like bromofluoronaphthalenes will undoubtedly increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

Supporting Information - The Royal Society of Chemistry. (2018). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1-Bromonaphthalene in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.

- Taylor, R. J. (n.d.).

-

The Organic Chemist. (2025, January 2). Sandmeyer reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

- De Corte, B. L. F., et al. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry, 58(23), 9287-95.

- Lee, J., & Kim, D. (2021). Bioisosters as resulted from vHTS using naphthalene as target.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Numbering scheme of the naphthalene nucleus. Retrieved from [Link]

-

A Student's View Organic Chemistry and Physics. (2022, January 31). Nomenclature of Naphthalene. YouTube. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9287-95.

- Müller, M. (n.d.).

- Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

- Gribble, G. W., et al. (1981). A CONVENIENT PREPARATION OF 1-BROMO-2-FLUORONAPHTHALENE.

- Anonymous. (n.d.).

- The Royal Society of Chemistry. (n.d.). Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks.

-

The Cynical Philosopher. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. YouTube. Retrieved from [Link]

- da Silva, A. J. M., et al. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(10), 2146-2155.

- Stoyanova, A., & Stoyanov, N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 125.

- Semantic Scholar. (n.d.).

-

ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

- Busacca, C. A., et al. (2010). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 48(1), 74-9.

- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

- Wu, C. C., et al. (2018). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Scientific Reports, 8(1), 1-13.

- Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV)

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. nbinno.com [nbinno.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asdlib.org [asdlib.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-fluoronaphthalene in Organic Solvents

Abstract: 3-Bromo-1-fluoronaphthalene is a halogenated aromatic compound of significant interest in chemical synthesis, serving as a versatile building block for more complex molecules in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for reaction design, purification, and formulation. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility of 3-Bromo-1-fluoronaphthalene in common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document delivers a robust framework for researchers, scientists, and drug development professionals to predict, measure, and interpret its solubility profile. We present the core principles of solubility, a detailed, field-proven experimental protocol for its determination, and a predictive analysis based on solvent properties.

Part 1: Physicochemical and Structural Profile of 3-Bromo-1-fluoronaphthalene

Understanding the inherent properties of 3-Bromo-1-fluoronaphthalene is the first step in predicting its solubility. The molecule's structure is characterized by a nonpolar naphthalene core, functionalized with two halogen atoms, bromine and fluorine, which introduce polarity.

The naphthalene ring system is inherently hydrophobic and nonpolar. However, the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are polar due to the high electronegativity of the halogen atoms. This creates a moderate dipole moment in the molecule, rendering it more polar than naphthalene itself but still predominantly lipophilic, as indicated by its calculated LogP value of 3.74.[2] This structural duality is key to its solubility behavior, suggesting it will be most soluble in solvents of intermediate polarity and in nonpolar aromatic solvents where π-π stacking interactions can occur.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrF | [1] |

| Molecular Weight | 225.06 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 25-26 °C | |

| Boiling Point | 282.1 °C at 760 mmHg | [1] |

| Density | ~1.563 g/cm³ | [1] |

| Calculated LogP | 3.74 | [2] |

Part 2: Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like."[3] This adage is a simplified expression of the complex interplay between intermolecular forces of the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of 3-Bromo-1-fluoronaphthalene are:

-

Solvent Polarity: A solvent's ability to dissolve a polar or nonpolar solute. This is often quantified by its dielectric constant or a relative polarity index.[4][5]

-

Intermolecular Forces:

-

London Dispersion Forces: The primary forces at play for the nonpolar naphthalene core, favoring solubility in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar C-Br and C-F bonds allow for these interactions, favoring solubility in moderately polar solvents like dichloromethane and ethyl acetate.

-

Hydrogen Bonding: 3-Bromo-1-fluoronaphthalene cannot act as a hydrogen bond donor. It can act as a very weak acceptor, but it will not dissolve well in strong hydrogen-bonding solvents like water.

-

The following diagram illustrates the logical relationship between these properties.

Caption: Relationship between solute/solvent properties and solubility.

Part 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the most widely used and trusted technique.[6] It measures the thermodynamic equilibrium solubility, which is the concentration of a saturated solution when excess solid is present. The following protocol provides a self-validating system for accurately determining the solubility of 3-Bromo-1-fluoronaphthalene.

Experimental Workflow: Shake-Flask Method

The diagram below outlines the complete workflow for this protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

1. Preparation and Materials

-

Causality: An excess of the solid solute is critical to ensure that the final solution is genuinely saturated at equilibrium. Using calibrated volumetric flasks and pipettes for solvent addition and dilutions minimizes measurement errors.

-

Protocol:

-

Accurately weigh approximately 20-30 mg of 3-Bromo-1-fluoronaphthalene into several 4 mL glass vials. The exact mass is not critical, but it must be in clear excess.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Prepare a separate, accurate stock solution of the compound in the same solvent (e.g., 1.00 mg/mL) for creating the calibration curve.

-

2. Equilibration

-

Causality: Reaching thermodynamic equilibrium is time-dependent. Agitation at a constant temperature for an extended period (24-48 hours) is necessary to ensure the dissolution process has completed and the concentration of the solute in the liquid phase is stable.

-

Protocol:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for at least 24 hours. A self-validating check involves taking measurements at 24h and 48h; if the values are consistent, equilibrium has been reached.

-

3. Phase Separation

-

Causality: It is imperative to analyze only the liquid phase. Any suspended solid particles will scatter light and falsely inflate the measured concentration. Filtration through a chemically inert, fine-pore filter is the most effective method for removal.

-

Protocol:

-

Remove vials from the shaker and allow them to stand undisturbed for 1-2 hours at the same constant temperature.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm PTFE syringe filter (PTFE is suitable for most organic solvents) and dispense the clear filtrate into a clean, labeled vial.

-

4. Analyte Quantification (UV-Vis Spectrophotometry)

-

Causality: UV-Vis spectrophotometry is a rapid and reliable technique for quantifying aromatic compounds.[7] The Beer-Lambert Law states that absorbance is directly proportional to concentration within a certain range.[7] A calibration curve built from standards of known concentration is essential for accurately converting the sample's absorbance into a concentration value.

-

Protocol:

-

Determine λ_max: Scan the UV spectrum of a dilute solution of 3-Bromo-1-fluoronaphthalene (from 400 nm down to the solvent's UV cutoff) to identify the wavelength of maximum absorbance (λ_max). All subsequent measurements must be made at this wavelength.

-

Prepare Calibration Standards: Perform a serial dilution of the 1.00 mg/mL stock solution to create a series of at least five standards with decreasing concentrations that bracket the expected sample concentration.

-

Prepare Sample for Analysis: Accurately dilute the filtered saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1-1.0 AU). Record the dilution factor.

-

Measure Absorbance: Using the pure solvent as a blank, measure the absorbance of each calibration standard and the diluted sample at λ_max.

-

5. Data Analysis and Calculation

-

Causality: A linear regression of the calibration curve provides a robust mathematical relationship between absorbance and concentration. The high correlation coefficient (R² > 0.995) validates the quality of the standards and the measurement.

-

Protocol:

-

Plot a graph of Absorbance (y-axis) vs. Concentration (x-axis) for the calibration standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the equation to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.

-

Calculate the final solubility of the saturated solution: Solubility (mg/mL) = Concentration_diluted × Dilution Factor.

-

Part 4: Predicted Solubility Profile & Data Interpretation

While quantitative data is scarce, a reliable prediction of solubility can be made by correlating the solute's properties with those of common organic solvents. 3-Bromo-1-fluoronaphthalene, with its large nonpolar core and moderate polarity from the C-X bonds, is expected to be most soluble in solvents of low to intermediate polarity, particularly aromatic and chlorinated solvents. Its solubility in highly polar, protic solvents (like methanol) and very nonpolar, aliphatic solvents (like hexane) is expected to be lower.

| Solvent | Polarity Index¹ | Dielectric Constant (20°C)¹ | Solvent Type | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | 1.88 | Nonpolar Aliphatic | Low to Medium | Good dispersion forces but lacks polarity to interact with C-X bonds. |

| Toluene | 2.4 | 2.38 | Nonpolar Aromatic | High | Excellent match; dispersion forces and potential for π-π stacking. |

| Diethyl Ether | 2.8 | 4.34 | Polar Aprotic | Medium | Moderate polarity and ether oxygen can act as H-bond acceptor. |

| Dichloromethane | 3.1 | 8.93 | Polar Aprotic (Halogenated) | High | Good polarity match for dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic | High | Excellent polarity match; used as a synthesis solvent.[1] |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | Medium to High | Good polarity match. |

| Acetone | 5.1 | 20.7 | Polar Aprotic | Medium | Polarity is becoming high, may be less favorable. |

| Ethanol | 5.2 | 24.6 | Polar Protic | Medium | Known to be soluble, but H-bonding network may hinder high solubility.[1] |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Low to Medium | High polarity is likely a poor match for the nonpolar core. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High | Known to be soluble; high polarity is effective for many aromatics.[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | High | Very strong polar aprotic solvent, often a good solvent for difficult compounds. |

| Water | 10.2 | 80.1 | Polar Protic | Insoluble | Highly polar H-bonding network cannot be disrupted by the solute. |

| ¹Solvent property data sourced from multiple compilations.[4][8][9] |

Part 5: Safety and Handling Considerations

As a laboratory chemical, 3-Bromo-1-fluoronaphthalene must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[1]

-

Conclusion

References

- 3-Bromo-1-fluoronaphthalene: Chemical Properties and Applications. (2025).

-

COMMON SOLVENT PROPERTIES. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

-

3-Bromo-1-fluoronaphthalene. PubChem, National Center for Biotechnology Information. [Link]

-

Rankin, D. A., et al. (2003). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Biomolecular Screening. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Application. [Link]

-

UV-Vis Spectroscopy. University of Basrah, College of Pharmacy. [Link]

-